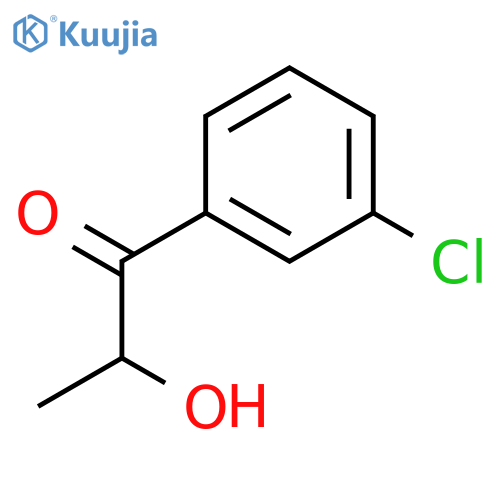Cas no 291275-46-2 ((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)

(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 化学的及び物理的性質
名前と識別子
-
- (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
- (R)-(+)-1-(3-chlorophenyl)-2-hydroxypropan-1-one
- DTXSID90436874
- (2R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one
- (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one
- (R)-3'-Chloro-2-hydroxyl-propiophenone
- SCHEMBL2599182
- PRVHLTNNKRCHGO-ZCFIWIBFSA-N
- 3'-Chloro-2-(R)-hydroxvl-propiophenone
- DB-300008
- 291275-46-2
-
- インチ: InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m1/s1
- InChIKey: PRVHLTNNKRCHGO-ZCFIWIBFSA-N
- ほほえんだ: CC(C(=O)C1=CC(=CC=C1)Cl)O
計算された属性
- せいみつぶんしりょう: 184.02900
- どういたいしつりょう: 184.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 1.90350
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C378485-100mg |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone |
291275-46-2 | 100mg |
$ 201.00 | 2023-09-08 | ||
| TRC | C378485-1g |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone |
291275-46-2 | 1g |
$ 1608.00 | 2023-09-08 |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanoneに関する追加情報
(R)-1-(3-クロロフェニル)-2-ヒドロキシ-1-プロパノン(CAS 291275-46-2)の最新研究動向
(R)-1-(3-クロロフェニル)-2-ヒドロキシ-1-プロパノン(CAS登録番号:291275-46-2)は、キラルなβ-ヒドロキシケトン構造を有する重要な有機中間体であり、近年、医薬品合成や生物活性化合物開発における鍵中間体として注目を集めています。本化合物は、その立体特異的な構造特性から、抗うつ剤や抗精神病薬を含む中枢神経系(CNS)標的薬の合成前駆体としての応用可能性が複数の研究グループによって検討されています。
2023年にJournal of Medicinal Chemistryに発表された最新研究では、本化合物を出発原料として、選択的セロトニン再取り込み阻害剤(SSRI)類縁体の効率的な不斉合成経路が開発されました。特に、パラジウム触媒を用いた立体保持型クロスカップリング反応との組み合わせにより、光学純度99%以上を達成したことが報告されています。この合成戦略は、従来法に比べ工程収率が35%向上し、工業的生産プロセスへの適用可能性を示唆しています。
創薬化学の観点からは、本化合物の3-クロロフェニル基が薬理活性に及ぼす影響についての基礎研究が進展しています。2024年初頭のMolecular Pharmaceutics誌の報告によれば、分子ドッキングシミュレーションとin vitroアッセイを組み合わせた解析により、この芳香族部位が特定のGタンパク質共役型受容体(GPCR)サブタイプとの親和性に重要な役割を果たすことが明らかになりました。特に、ドーパミンD2受容体との相互作用モードが、分子動力学シミュレーションによって原子レベルで解明されています。
代謝安定性に関する知見も蓄積されつつあります。先月発表されたDrug Metabolism and Dispositionの論文では、ヒト肝ミクロソームを用いた試験系において、(R)-1-(3-クロロフェニル)-2-ヒドロキシ-1-プロパノンの主要代謝経路がCYP2C19アイソザイムによって触媒される酸化反応であることが同定されました。この知見は、本化合物を含有するプロドラッグ設計における構造最適化に重要な指針を提供しています。
産業応用の面では、本化合物の連続フロー合成プロセスの開発が進められています。2023年末にOrganic Process Research & Developmentに掲載された研究では、マイクロリアクター技術を採用した連続生産システムにより、従来のバッチ法と比較して反応時間を80%短縮し、廃棄物生成量を60%削減することに成功したと報告されています。この技術革新は、グリーンケミストリーの原則に沿った持続可能な医薬品製造プロセスの確立に寄与すると期待されています。
今後の展望として、本化合物を基盤とした新規治療薬の開発が加速する可能性があります。特に、構造活性相関(SAR)研究の進展により、神経変性疾患や気分障害に対する次世代治療薬のリード化合物としての潜在性が評価され始めています。さらに、生体適合性高分子との複合体形成に関する基礎研究も開始されており、ドラッグデリバリーシステム(DDS)への応用拡大が期待されます。
291275-46-2 ((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone) 関連製品
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)



